Maleamide

概要

説明

Synthesis Analysis

Maleimide and its derivatives are prepared from maleic anhydride by treatment with amines followed by dehydration . Maleimides were converted to adducts through Diels–Alder reactions by reacting with cyclopentadiene or furan, then these adducts were generated to the corresponding polymers via ring-opening metathesis polymerization .Molecular Structure Analysis

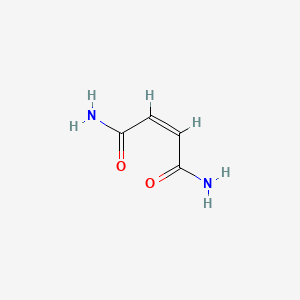

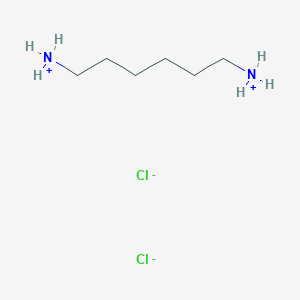

Maleamide has a molecular formula of CHNO with an average mass of 114.103 Da and a monoisotopic mass of 114.042931 Da . It contains a double bond in the maleimide ring .Chemical Reactions Analysis

A special feature of the reactivity of maleimides is their susceptibility to additions across the double bond either by Michael additions or via Diels-Alder reactions . The reaction between a free thiol and a maleimide produces a thiosuccinimide product . This process is a type of “click chemistry” reaction .Physical And Chemical Properties Analysis

Maleimide has a molar mass of 97.07 g/mol and a melting point of 91 to 93 °C . It is soluble in organic solvents . The resulting polymer films from maleimide were characterized using optical and electron microscopy, vibrational spectroscopy, cyclic voltammetry, and electrochemical impedance spectroscopy .科学的研究の応用

Prostate Cancer Treatment : 4-Maleamic acid and 4-maleamide peptidyl chalcones show potential as multitarget drugs for treating human prostate cancer. They demonstrated effectiveness against prostate cancer cells in vitro and in vivo, inhibiting cell cycle progress, adhesion, migration, invasion, and angiogenesis (Rodrigues et al., 2011).

Synthesis of 2,5-diimino-furans : A novel palladium-catalyzed cyclization method using bromoacrylamides and isocyanides to produce 2,5-diimino-furans, which serve as precursors for maleamides, was developed (Jiang et al., 2014).

Antitumor Properties of Porphyrins : β-Maleimide substituted meso-arylporphyrins were synthesized and showed properties useful as photosensitizers for cancer treatment. These compounds absorb light in the visible spectrum and generate reactive oxygen species upon photoactivation, demonstrating potential in photodynamic therapy (Ol’shevskaya et al., 2019).

Adsorption Studies with Hydrogels : Acrylamide-maleic acid hydrogels were studied for their ability to adsorb bovine serum albumin (BSA). The hydrogels showed Langmuir type adsorption, suggesting potential applications in biomaterials or drug delivery systems (Saraydın et al., 1994).

Liposomal Formulation in Cancer Therapy : Alpha-tocopheryl maleamide (alpha-TAM), encapsulated in liposomes, was found to have a strong anti-cancer efficacy while reducing in vivo toxicity. This study suggests the potential of liposomal formulation for vitamin E analogues in cancer treatment (Turánek et al., 2009).

Genetic Damage from Dermal Exposure : Acrylamide, an ingredient in maleic acid production, can cause genetic damage in male mouse germ cells through dermal exposure (Gutierrez-Espeleta et al., 1992).

Protective Role of Coenzyme Q10 : Coenzyme Q10 was studied for its protective role against testicular damage induced by acrylamide in rats, suggesting implications for male reproductive health (Mazen & Elnegris, 2013).

Antibody-Drug Conjugates (ADCs) : Maleimides are utilized for coupling with reactive thiol moieties of antibodies in ADCs. This study explored linkers based on maleamic methyl ester for conjugating drugs to antibodies, enhancing stability and therapeutic index (Wang et al., 2022).

Herbicide and Growth Regulator : Maleic hydrazide, used as an herbicide and bud growth regulator, was investigated for its cytotoxic and mutagenic effects on the root tips of Allium cepa L., revealing nucleolar alterations (Marcano et al., 2004).

Synthesis of Bifunctional Maleimide Compounds : A study on the synthesis of bifunctional maleimide compounds for chemoimmunoconjugates highlights the versatility of maleimide in drug development (Beyer et al., 1997).

Tautomerization in Drug Synthesis : The tautomerization of maleimide, important in drug synthesis and action, was compared with formamide, demonstrating the role of water in facilitating tautomerization (Kalia et al., 2007).

Chromogenic Sensor Development : Maleamide bridged carbazole was used to create a chromogenic sensor for anions, demonstrating applications in analytical chemistry (Wang et al., 2008).

Antineoplastic Activity : N-maleamide homocysteine thiolactone amide encapsulated in liposomes showed significant antineoplastic activity in mice with transplanted tumors, highlighting its potential as a cancer treatment (McCully & Vezeridis, 1985).

Reproductive Injury Protection : Earthworm methanolic extract showed potential in protecting against reproductive toxicity induced by acrylamide in male rats, suggesting applications in reproductive health (Ahmed et al., 2022).

High-Performance Liquid Chromatography (HPLC) : 2-(4-N-maleimidophenyl)-6-methoxybenzofuran was developed as a pre-column derivatizing agent for sensitive HPLC determination of aliphatic thiols, useful in pharmaceutical and biological analyses (Haj-Yehia & Benet, 1995).

Bioconjugation : Maleimides have been utilized for the site-selective modification of proteins and development of drug conjugates like Adcetris in cancer therapies (Renault et al., 2018).

Metabolism and Hemoglobin Adduct Formation : A study on the metabolism of acrylamide in humans following oral and dermal administration provided insights into its metabolic pathways and effects on hemoglobin adduction (Fennell et al., 2005).

Herbicide Antidotes : N-Phenyl-maleimides and related compounds were explored as herbicide antidotes, potentially interacting with tissue thiols (Kirino et al., 1985).

Translocation Induction in Mice : Acrylamide was found to be an effective inducer of translocations in postmeiotic germ cells in mice, suggesting its mutagenic potential (Shelby et al., 1987).

Prodrug Activation at Tumor Acidity : A di-substituted maleamic acid prodrug was designed for activation by tumor extracellular pH, offering a strategy to improve the therapeutic window of drugs like doxorubicin (Zhang et al., 2017).

作用機序

Safety and Hazards

将来の方向性

Transition-metal-catalyzed directed C–H alkenylation with maleimides has attracted much attention in recent years, as maleimide core moieties are present in various natural products and pharmaceuticals . Furthermore, antibody-drug conjugates (ADCs) emerged as one of the main areas of developing anticancer drugs, combining precise targeting with potent killing effects to achieve accurate and efficient eradication of cancer cells .

特性

IUPAC Name |

(Z)-but-2-enediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c5-3(7)1-2-4(6)8/h1-2H,(H2,5,7)(H2,6,8)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSNZUFKXJJCBG-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)N)\C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318651 | |

| Record name | Maleamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Maleamide | |

CAS RN |

928-01-8, 10453-67-5 | |

| Record name | Maleamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maleamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Maleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-bromophenoxy)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7774369.png)